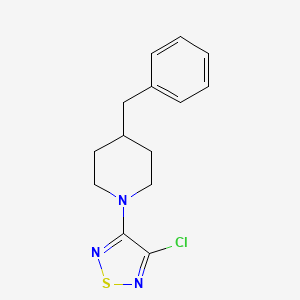

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound consists of a piperidine ring substituted with a benzyl group at the nitrogen atom, a chloro group at the fourth position, and a thiadiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole typically involves the following steps:

-

Formation of the Piperidine Ring: : The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives. For example, 4-cyanopyridine can be reacted with toluene to form 4-benzylpyridine, which is then hydrogenated to yield 4-benzylpiperidine .

-

Introduction of the Thiadiazole Ring: : The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors. For instance, a chloro-substituted thiadiazole can be synthesized by reacting thiosemicarbazide with a chlorinating agent under acidic conditions .

-

Coupling of the Piperidine and Thiadiazole Rings: : The final step involves coupling the 4-benzylpiperidine with the chloro-substituted thiadiazole. This can be achieved through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the thiadiazole ring, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups .

-

Reduction: : The compound can also undergo reduction reactions, especially at the thiadiazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the thiadiazole ring to its corresponding dihydro derivative .

-

Substitution: : Nucleophilic substitution reactions can occur at the chloro group of the thiadiazole ring. Nucleophiles such as amines, thiols, or alkoxides can replace the chloro group, leading to the formation of various substituted derivatives .

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

Oxidation: Oxygen-containing derivatives of the piperidine ring.

Reduction: Dihydro derivatives of the thiadiazole ring.

Substitution: Substituted derivatives of the thiadiazole ring with various functional groups.

Applications De Recherche Scientifique

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole has several scientific research applications:

-

Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent. It has shown promise as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . This makes it a candidate for the development of drugs targeting neurological disorders.

-

Biological Research: : The compound’s ability to interact with monoamine oxidase enzymes makes it useful in studying the mechanisms of neurotransmitter regulation and the development of treatments for psychiatric conditions .

-

Chemical Biology: : The compound can be used as a tool to investigate the structure-activity relationships of piperidine derivatives and their interactions with biological targets .

-

Industrial Applications: : The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules, which can be used in various industrial processes .

Mécanisme D'action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole involves its interaction with monoamine oxidase enzymes. The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This is achieved through the inhibition of monoamine oxidase, which prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and enhancing neurotransmitter release .

Comparaison Avec Des Composés Similaires

Similar Compounds

-

4-Benzylpiperidine: : This compound is structurally similar to 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole but lacks the thiadiazole ring. It also acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine .

-

2-Benzylpiperidine: : Another similar compound, differing in the position of the benzyl group on the piperidine ring. It has similar pharmacological properties but may exhibit different selectivity and potency .

-

Benzylpiperazine: : This compound contains a piperazine ring instead of a piperidine ring. It is also a monoamine releasing agent but has a different pharmacological profile .

Uniqueness

This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The chloro group on the thiadiazole ring allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry . Additionally, its selective action on monoamine oxidase enzymes makes it a valuable compound for studying neurotransmitter regulation and developing treatments for neurological disorders .

Activité Biologique

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzylpiperidine moiety enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 2.32 | Induces apoptosis via Bax/Bcl-2 modulation |

| This compound | HepG2 (liver cancer) | 0.28 | Cell cycle arrest at G2/M phase |

The mechanism of action involves inducing apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells .

Neurological Effects

The compound also exhibits potential as a phosphodiesterase 7 (PDE7) inhibitor, which is relevant in treating neuropathic pain. PDE7 inhibitors have been shown to alleviate pain in animal models by modulating cAMP levels, leading to reduced neuronal excitability .

Study on Cytotoxicity

In a study evaluating a series of thiadiazole derivatives, including this compound, researchers observed that this compound displayed potent cytotoxic effects against MCF-7 and HepG2 cells. The selectivity index indicated a higher toxicity towards cancer cells compared to normal cell lines .

Pharmacokinetics and In Vivo Studies

An in vivo study using tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells. This was evidenced by radioactive tracing studies that confirmed its accumulation in tumor tissues .

Propriétés

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S/c15-13-14(17-19-16-13)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWFFVHZJFJEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NSN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.